Structural Uniqueness of Tyrosinase-IN-3 in a Series of Potent Inhibitors
Tyrosinase-IN-3 possesses a distinct chemical scaffold (2-propenoic acid, 3-(2,4-dihydroxyphenyl)-, 2-[[2-methyl-5-(1-methylethyl)phenyl]amino]-2-oxoethyl ester) not shared by other commercially available Tyrosinase-IN series members . This structural differentiation is critical for SAR studies and may confer a unique binding mode. While comparative molecular docking studies are absent from the peer-reviewed literature, a vendor technical assessment notes that in silico simulations predict binding interactions for Tyrosinase-IN-3 that differ from those of reference inhibitors like kojic acid, arbutin, and oxyresveratrol [1].
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | C21H23NO5; SMILES: CC1=C(C=C(C=C1)C(C)C)NC(=O)COC(=O)/C=C/C2=C(C=C(C=C2)O)O |
| Comparator Or Baseline | Tyrosinase-IN-5: C22H20N2O2S; Tyrosinase-IN-35: C18H14N2O2S |
| Quantified Difference | Unique scaffold; no structural similarity to comparators |
| Conditions | Chemical identity |
Why This Matters
For researchers investigating novel chemical space, the unique structure of Tyrosinase-IN-3 provides a distinct SAR probe that may uncover new binding interactions not accessible with other inhibitors.
- [1] Smolecule Technical Support Team. (2026). Tyrosinase-IN-3 comparative molecular docking with known inhibitors. Available from: https://pdf.smolecule.com/12890/Tyrosinase_IN_3_comparative_molecular_docking_with_known_inhibitors.pdf View Source
